molecular formula C9H13N5O B13262066 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine

Cat. No.: B13262066
M. Wt: 207.23 g/mol
InChI Key: YSYUCYKRMBOHHP-UHFFFAOYSA-N
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Description

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine typically involves the reaction of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol with 2-chloropropan-1-amine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
  • 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine

Uniqueness

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]propan-1-amine

InChI

InChI=1S/C9H13N5O/c1-6-3-8(15-7(2)4-10)14-9(13-6)11-5-12-14/h3,5,7H,4,10H2,1-2H3

InChI Key

YSYUCYKRMBOHHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC(C)CN

Origin of Product

United States

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